molecular formula C19H29ClN2O4 B1222162 trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl CAS No. 67069-38-9

trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl

Cat. No.: B1222162
CAS No.: 67069-38-9
M. Wt: 384.9 g/mol
InChI Key: VIGXKNOJZWAKGH-NKGQWRHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl is a complex organic compound with potential neuroleptic properties. This compound is part of a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, which have been studied for their pharmacological effects, particularly in the context of neuroleptic activity .

Preparation Methods

The synthesis of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl involves several steps. The synthetic route typically includes the formation of the oxazinoisoquinoline core, followed by the introduction of the diethyl and dimethoxy groups. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has been studied extensively for its potential neuroleptic properties. It has shown activity in various animal models, including the Sidman avoidance test in gerbils. The compound has also been evaluated for its potential as a ligand for the vesicular monoamine transporter, making it a candidate for drug development in the treatment of neurological disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the brain. It is believed to exert its neuroleptic effects by modulating the activity of neurotransmitters, particularly dopamine. The compound’s structure allows it to bind to the vesicular monoamine transporter, thereby influencing the release and reuptake of neurotransmitters .

Comparison with Similar Compounds

Similar compounds in this series include other hexahydro[1,4]oxazino[3,4-a]isoquinolines with varying substituents. These compounds have been studied for their neuroleptic properties, but the trans- configuration of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has shown unique activity in certain tests. Other similar compounds include cis-configured analogues, which have been found to be less active as neuroleptics .

Properties

CAS No.

67069-38-9

Molecular Formula

C19H29ClN2O4

Molecular Weight

384.9 g/mol

IUPAC Name

(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18;/h9-10,15,18H,5-8,11-12H2,1-4H3;1H/t15-,18-;/m0./s1

InChI Key

VIGXKNOJZWAKGH-NKGQWRHHSA-N

SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CO1)OC)OC.Cl

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl

Synonyms

GPA 2640
GPA 2640 monohydrochloride
GPA 2640, (cis)-isomer
GPA 2640, (trans)-isomer
GPA 2640, trans-(+)-isomer
GPA 2640, trans-(-)-isomer
GPA-2640
N,N-diethyl-3-carboxamido-9,10-dimethoxy-1,3,4,5,7,11b-hexahydro(1,4)oxazino(3,4-a)isoquinoline hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.